5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound with a unique structure that includes a hydroxymethyl group, a sulfanylidene group, and a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of 5-hydroxymethylfurfural with sulfur-containing reagents under specific conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfanylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylidene group can engage in redox reactions. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with similar functional groups but different reactivity.
2,5-Furandicarboxylic Acid: Another compound derived from 5-hydroxymethylfurfural with distinct chemical properties.
5-Methylfurfural: A derivative with a methyl group instead of a hydroxymethyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H8N2O2S |
---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8N2O2S/c8-2-3-1-6-5(10)7-4(3)9/h3,8H,1-2H2,(H2,6,7,9,10) |
InChI Key |
UXWUTAJTWXEQLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(=S)N1)CO |
Origin of Product |
United States |
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